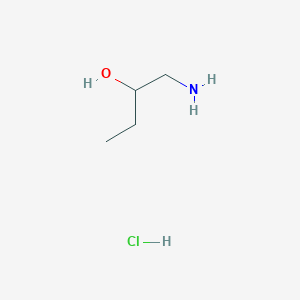

1-Aminobutan-2-ol hydrochloride

Description

1-Aminobutan-2-ol hydrochloride is a secondary amine alcohol hydrochloride with the molecular formula C₄H₁₁NO·HCl and a molecular weight of ~125.6 g/mol (calculated from the free base molecular weight of 89.14 g/mol for 1-amino-2-butanol + HCl). Structurally, it consists of a four-carbon chain with an amine group at position 1, a hydroxyl group at position 2, and a hydrochloride counterion.

The compound’s applications are inferred from supplier data, suggesting roles in pharmaceutical synthesis or specialty chemical manufacturing. Limited physicochemical data are available in the provided evidence, but its free base form (1-amino-2-butanol) has a boiling point and solubility profile typical of polar amino alcohols, which are often water-soluble due to the presence of hydrophilic functional groups .

Properties

Molecular Formula |

C4H12ClNO |

|---|---|

Molecular Weight |

125.60 g/mol |

IUPAC Name |

1-aminobutan-2-ol;hydrochloride |

InChI |

InChI=1S/C4H11NO.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H |

InChI Key |

UBCLDPPFFXVCKL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)O.Cl |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of N-[1-(Chloromethyl)propyl]acetamide

One classical chemical route to 1-aminobutan-2-ol hydrochloride involves the hydrolysis of N-[1-(chloromethyl)propyl]acetamide. This method was described in patent US3944617A and involves the following key steps:

- The starting material, N-[1-(chloromethyl)propyl]acetamide, is hydrolyzed in the presence of methanol and catalytic hydrochloric acid under reflux conditions.

- Hydrolysis produces this compound and methyl acetate as a by-product.

- The reaction mixture is distilled to remove methyl acetate, yielding the amino alcohol hydrochloride in good purity and yield.

- Excess acetonitrile used in earlier steps can be distilled off and recycled to improve cost efficiency.

- The process can be run continuously to optimize equipment size and reagent use.

This method is industrially relevant due to its scalability and the ability to recycle solvents and reagents, leading to economical production of this compound.

Preparation via Buten-1 and Chlorine Reaction

Another related synthesis involves the reaction of buten-1 with chlorine in the presence of acetonitrile, producing intermediates such as N-[1-(chloromethyl)propyl]acetimidoyl chloride. This intermediate undergoes hydrolysis and rearrangements to yield dl-2-amino-1-butanol, which can be converted to its hydrochloride salt. This method emphasizes control of reaction conditions to avoid water presence during intermediate formation and uses vacuum distillation to purify products.

Resolution of Racemic Mixtures

Since 1-aminobutan-2-ol is chiral, obtaining enantiomerically pure forms is often necessary. Patent US6316671B1 describes a method for the resolution of racemic 1-amino-alkan-2-ol compounds, including 1-aminobutan-2-ol, through diastereoisomeric salt formation:

- A racemic mixture of 1-aminobutan-2-ol is dissolved with an enantiomer of N-tosyl-leucine in a pure alcohol solvent.

- Diastereoisomeric salts form and are crystallized out due to their differing solubilities.

- The less soluble salt is separated by filtration or centrifugation.

- The mother liquor is evaporated, and the second enantiomer is extracted using organic solvents such as dichloromethane.

- The second enantiomer can be purified by forming its cinnamate salt and recrystallizing from ethanol.

- The process can be repeated to isolate both enantiomers with high optical purity.

This resolution technique is valuable for producing enantiomerically enriched this compound, critical for pharmaceutical applications.

Table 1: Summary of Resolution Process Steps

| Step | Description | Key Reagents/Solvents | Outcome |

|---|---|---|---|

| (a) | Dissolution of racemic amino alcohol and N-tosyl-leucine enantiomer | Pure alcohol | Formation of diastereoisomeric salt |

| (b) | Isolation of diastereoisomeric salt | Filtration or centrifugation | Less soluble salt separated |

| (c) | Evaporation of mother liquor and extraction | NaOH solution, dichloromethane | Extraction of second enantiomer |

| (d) | Formation and recrystallization of cinnamate salt | trans-cinnamic acid, ethanol | Purified enantiomer salt |

Enzymatic and Biocatalytic Approaches

Recent advances have introduced enzymatic cascades for the synthesis of chiral amino alcohols, although direct reports on this compound are limited. However, similar amino alcohols have been synthesized via multienzyme pathways converting amino acids into chiral amino alcohols with high enantiomeric excess and yield.

- Enzymatic cascades involve sequential biocatalytic steps such as deamination, reduction, and amination.

- These methods offer mild reaction conditions, high stereoselectivity, and environmentally friendly processes.

- For example, conversion of l-phenylalanine into chiral amino alcohols uses lyophilized E. coli expressing tyrosine ammonia lyase and other enzymes, achieving >99% conversion and enantiomeric purity.

- The enzymatic approach is promising for future sustainable synthesis of this compound analogs.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Aminobutan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-Aminobutan-2-ol hydrochloride is an organic compound with the molecular formula C4H11NO·HCl. It is a derivative of 1-aminobutan-2-ol, where the amino group is protonated to form a hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine. this compound features both an amine and an alcohol functional group, making it a versatile building block in organic synthesis. Its hydrochloride form enhances its solubility in water, which is beneficial for various biological and chemical applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research.

Chemistry

It is used as a building block in organic synthesis and as a reagent in various chemical reactions. this compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

- Oxidation The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction It can be reduced to form primary amines. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

- Substitution The amino group can participate in substitution reactions with various electrophiles. Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

These reactions highlight the compound's utility in synthetic organic chemistry.

Biology

The compound is utilized in the study of biochemical pathways and enzyme mechanisms. Research indicates that this compound exhibits significant biological activity. It acts as an inhibitor of dopamine transporters and norepinephrine transporters, which are crucial in regulating neurotransmitter levels in the brain. This inhibition can influence mood regulation, reward pathways, and stress responses by increasing the availability of these neurotransmitters. Additionally, its chiral nature allows it to participate in stereospecific biological interactions.

Industry

The compound is used in the production of fine chemicals and specialty materials.

This compound, also known as 2-amino-1-butanol hydrochloride, is an organic compound that has garnered attention for its potential biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from 1-aminobutan-2-ol. A study reported that derivatives of 2-amino-1-butanol exhibited in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.65 µM to 14.03 µM for several synthesized compounds. This suggests that modifications to the basic structure of 1-aminobutan-2-ol can enhance its antimicrobial efficacy.

Antimicrobial Activity

| Compound | MIC (µM) |

|---|---|

| Compound A | 0.65 |

| Compound B | 5.00 |

| Compound C | 14.03 |

Neuropharmacological Effects

Research into the neuropharmacological effects of amino alcohols has indicated potential therapeutic applications. New aminoalkanols have been synthesized and evaluated for their anticonvulsant properties using maximal electroshock and pentylenetetrazol tests. These compounds demonstrated significant activity without inducing neurotoxicity in preliminary assessments.

Enantiomers

Mechanism of Action

The mechanism of action of 1-aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Aminobutan-2-ol hydrochloride with structurally or functionally related compounds, focusing on molecular properties, applications, and safety profiles.

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Structural and Functional Differences: Branching vs. Linear Chains: Compounds like 2-amino-2-methyl-1-propanol and 2-amino-2-ethylbutan-1-ol feature branched alkyl chains, enhancing steric hindrance and altering lipophilicity compared to the linear this compound. This impacts their solubility and reactivity in synthetic applications. Pharmaceutical Relevance: Ethambutol hydrochloride’s use as an antitubercular agent highlights the role of amino alcohol hydrochlorides in drug development, though this compound’s specific therapeutic applications remain unconfirmed .

Safety Profiles: 2-Amino-2-ethylbutan-1-ol exhibits acute oral toxicity (H302) and skin irritation (H315) , suggesting amino alcohols generally require careful handling. This compound’s hazards are likely comparable but unquantified in the provided data.

Solubility and Stability: Hydrochloride salts generally improve water solubility and stability compared to free bases. For example, Ethambutol hydrochloride’s assay involves dissolution in water, indicating high solubility , a trait likely shared by this compound.

Research and Development Considerations

- Data Gaps: Detailed physicochemical data (e.g., melting point, exact solubility) for this compound are absent in the evidence, necessitating further experimental characterization.

- Safety Protocols : Handling precautions should align with those for structurally related compounds, including PPE for skin/eye protection and respiratory safety .

Biological Activity

1-Aminobutan-2-ol hydrochloride, also known as 2-amino-1-butanol hydrochloride, is an organic compound that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its biological properties, including its effects on human health, antimicrobial activity, and potential therapeutic applications.

This compound is a primary amine with the molecular formula C4H11ClN2O. It is characterized by its high alkalinity and corrosive nature, which can lead to dermal irritation and other adverse effects upon exposure .

1. Toxicological Studies

Toxicological assessments have indicated that this compound exhibits a range of effects on biological systems:

- Dermal Irritation : In animal studies, high concentrations of the compound led to significant dermal irritation, including inflammation and necrotic lesions. The no observed adverse effect level (NOAEL) was determined to be 50 mg/kg body weight per day .

- Genotoxicity : Tests conducted using bacterial strains showed no evidence of genotoxicity, suggesting that the compound is unlikely to cause DNA damage .

- Reproductive Toxicity : Evidence indicates a dose-dependent increase in litter resorption in animal models, raising concerns about its potential effects on reproductive health .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from 1-aminobutan-2-ol:

- A study reported that derivatives of 2-amino-1-butanol exhibited in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.65 µM to 14.03 µM for several synthesized compounds .

| Compound | MIC (µM) |

|---|---|

| Compound A | 0.65 |

| Compound B | 5.00 |

| Compound C | 14.03 |

This suggests that modifications to the basic structure of 1-aminobutan-2-ol can enhance its antimicrobial efficacy.

3. Neuropharmacological Effects

Research into the neuropharmacological effects of amino alcohols has indicated potential therapeutic applications:

- Anticonvulsant Activity : New aminoalkanols have been synthesized and evaluated for their anticonvulsant properties using maximal electroshock and pentylenetetrazol tests. These compounds demonstrated significant activity without inducing neurotoxicity in preliminary assessments .

Case Study 1: Dermal Sensitization

A study involving patch tests with a 1% solution of 1-amino butan-2-ol in petroleum on dermatitis patients revealed no significant sensitization responses, indicating a relatively low risk of allergic reactions in humans under controlled exposure conditions .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various synthesized derivatives of 1-amino butan-2-ol against Mycobacterium tuberculosis, researchers found that specific structural modifications led to enhanced antimicrobial activity, suggesting potential for development into therapeutic agents targeting resistant strains .

Q & A

Q. What are the optimal synthetic routes for 1-Aminobutan-2-ol hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example:

-

Route 1 : React 4-chlorobutan-2-ol with ammonia under controlled pH (using a base like NaOH) in ethanol at 50–60°C, followed by HCl treatment to form the hydrochloride salt .

-

Route 2 : Reductive amination of 2-oxobutan-1-ol using sodium cyanoborohydride (NaBH3CN) in methanol, followed by HCl salt formation .

Key parameters : Temperature (>60°C may degrade the product), solvent polarity (ethanol > methanol for better solubility), and stoichiometric excess of ammonia (1.5–2.0 eq) to minimize byproducts.- Data Table : Comparison of Synthetic Routes

| Route | Starting Material | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 4-Chlorobutan-2-ol | NH3, HCl | 72–78 | 95–98% |

| 2 | 2-Oxobutan-1-ol | NaBH3CN, HCl | 65–70 | 90–93% |

Q. Which analytical techniques are most effective for characterizing purity and stereochemistry?

- Methodological Answer :

- Purity : Use thin-layer chromatography (TLC) with silica gel and a mobile phase of ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1) for baseline separation . Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Stereochemistry : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (80:20) and 0.1% diethylamine to resolve enantiomers . Validate using polarimetry ([α]D²⁵ = +12.5° for (2S,3S)-isomer) .

- Structural confirmation : ¹H/¹³C NMR (e.g., δ 3.65 ppm for -OH, δ 1.25–1.40 ppm for -CH2NH2) and high-resolution mass spectrometry (HRMS) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Solid state : Stable for >24 months at −20°C in a desiccator (≤5% degradation by HPLC). Avoid light and humidity to prevent hydrolysis of the hydrochloride salt .

- Solution : In aqueous buffers (pH 5–7), stable for 1 week at 4°C. Degrades rapidly in basic conditions (pH >8) due to deprotonation of the amino group .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound for chiral drug development?

- Methodological Answer :

-

Asymmetric catalysis : Use (R)-BINAP-Ru complexes for hydrogenation of 2-oxobutan-1-ol, achieving >90% enantiomeric excess (ee) .

-

Kinetic resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) selectively acylates the (R)-enantiomer in toluene, leaving the (S)-enantiomer unreacted (ee = 85%) .

-

Chiral auxiliary approach : Synthesize Schiff base intermediates with (S)-phenethylamine, followed by stereocontrolled reduction .

- Data Table : Enantioselective Methods

| Method | Catalyst/Enzyme | ee (%) | Yield (%) |

|---|---|---|---|

| Asymmetric hydrogenation | (R)-BINAP-Ru | 92 | 75 |

| Kinetic resolution | Candida antarctica B | 85 | 60 |

Q. How can contradictory data in reaction mechanisms (e.g., oxidation vs. reduction pathways) be resolved?

- Methodological Answer :

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O-H2O) to track oxygen incorporation during oxidation with KMnO4. For reduction (NaBH4), monitor intermediates via in situ IR spectroscopy (C=O stretch at 1700 cm⁻¹ disappearance) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to compare activation energies of competing pathways. For example, oxidation to 1-amino-2-butanone is favored over reduction due to lower ΔG‡ (−15.2 kcal/mol vs. −8.7 kcal/mol) .

Q. What methodological approaches are used to study the compound’s interactions with enzymes or receptors?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (KD = 1.2 µM for α2-adrenergic receptor) .

- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH = −10.4 kcal/mol, ΔS = +12.3 cal/mol/K) for binding to bacterial peptidoglycan .

- Molecular docking : Use AutoDock Vina to simulate binding poses in the active site of cytochrome P450 (docking score = −9.2 kcal/mol) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response profiling : Test the compound at 0.1–100 µM in bacterial (E. coli) and mammalian (HEK293) cell lines. IC50 for E. coli = 25 µM (MIC), while IC50 for HEK293 = 75 µM, indicating selective toxicity .

- Metabolomic analysis : LC-MS-based profiling reveals accumulation of ROS in bacterial cells but not mammalian cells, explaining selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.